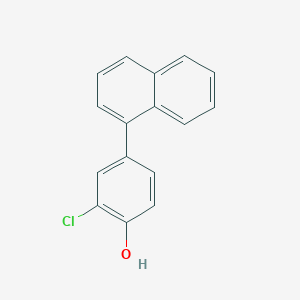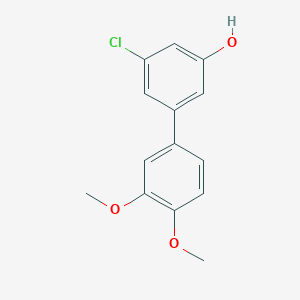
2-Chloro-4-(naphthalen-1-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(naphthalen-1-yl)phenol, 95% (2C4N95) is a chemical compound that is widely used in various scientific, research, and industrial applications. It is a colorless solid with a molecular weight of 218.59 g/mol and a melting point of 50 °C. 2C4N95 is an important intermediate for the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a catalyst in the synthesis of polymers, as well as in the production of other materials.
Mechanism of Action
2-Chloro-4-(naphthalen-1-yl)phenol, 95% is a catalyst that is used in the synthesis of various compounds. It is believed to catalyze the reaction by forming an intermediate which is then attacked by an incoming nucleophile. This intermediate is then converted to a product through a series of steps.
Biochemical and Physiological Effects
2-Chloro-4-(naphthalen-1-yl)phenol, 95% has been found to be non-toxic when used in laboratory experiments. It is believed to have no adverse effects on humans or animals when used in its pure form. However, it is important to note that 2-Chloro-4-(naphthalen-1-yl)phenol, 95% is not approved for use in humans or animals.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(naphthalen-1-yl)phenol, 95% has many advantages when used in laboratory experiments. It is inexpensive, readily available, and easy to use. In addition, it is non-toxic and has a low melting point, making it ideal for use in a variety of laboratory experiments. However, 2-Chloro-4-(naphthalen-1-yl)phenol, 95% has some limitations. It is not approved for use in humans or animals, and it can be difficult to purify.
Future Directions
There are many potential future applications of 2-Chloro-4-(naphthalen-1-yl)phenol, 95%. It could be used as a catalyst in the synthesis of other compounds, such as polymers and pharmaceuticals. It could also be used as an intermediate in the synthesis of various biochemical compounds, such as enzymes, hormones, and antibiotics. In addition, 2-Chloro-4-(naphthalen-1-yl)phenol, 95% could be used in the production of various materials, such as dyes and agrochemicals. Finally, 2-Chloro-4-(naphthalen-1-yl)phenol, 95% could be used in the development of new methods for the synthesis of various compounds.
Synthesis Methods
2-Chloro-4-(naphthalen-1-yl)phenol, 95% is synthesized via a three-step process. The first step involves the reaction of naphthalene-1-ol with sulfuric acid, which produces a mixture of 2-chloro-4-(naphthalene-1-yl)phenol and 2-chloro-4-(naphthalene-1-yl)benzene. The second step involves the reaction of the mixture with sodium hydroxide, which produces 2-Chloro-4-(naphthalen-1-yl)phenol, 95%. The final step involves the purification of the product by recrystallization.
Scientific Research Applications
2-Chloro-4-(naphthalen-1-yl)phenol, 95% is used in various scientific and research applications. It is used as a reagent in the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a catalyst in the synthesis of polymers, as well as in the production of other materials. In addition, 2-Chloro-4-(naphthalen-1-yl)phenol, 95% is used in the synthesis of various biochemical compounds, such as enzymes, hormones, and antibiotics.
properties
IUPAC Name |
2-chloro-4-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-15-10-12(8-9-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFLIRWDFUGJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(naphthalen-1-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)
